Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate
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Overview
Description
Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative under controlled pH conditions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Aromatic amines.
Substitution: Derivatives with modified functional groups.
Scientific Research Applications
Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate is widely used in scientific research due to its unique properties:
Chemistry: As a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Used in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Employed in textile and paper industries for dyeing fabrics and papers.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo and sulfonate groups, leading to changes in their optical properties. The pathways involved often include electron transfer processes that facilitate the formation and breakdown of the azo bond.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-(acetylamino)-5-hydroxy-6-[[4-methoxy-3-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-1,7-disulphonate
- Trisodium 4-amino-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate
Uniqueness
Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate stands out due to its specific structural configuration, which imparts unique optical properties and stability. Its ability to undergo various chemical reactions while maintaining its integrity makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
124822-86-2 |
---|---|
Molecular Formula |
C21H18N3Na3O15S4 |
Molecular Weight |
749.6 g/mol |
IUPAC Name |
trisodium;5-acetamido-4-hydroxy-3-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C21H21N3O15S4.3Na/c1-11(25)22-16-10-14(41(29,30)31)7-12-8-18(42(32,33)34)20(21(26)19(12)16)24-23-15-9-13(3-4-17(15)38-2)40(27,28)6-5-39-43(35,36)37;;;/h3-4,7-10,26H,5-6H2,1-2H3,(H,22,25)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3 |
InChI Key |
QTUKSMDVHAAENL-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])OC)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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